4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid
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Overview
Description
4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The synthesis of 4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves several steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid with butanoic acid derivatives under specific conditions . The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
4-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid can be compared with other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: These compounds also exhibit antimicrobial and anti-inflammatory properties.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Known for their antimicrobial activity and potential use as antibiotics.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-13-10-18(23)26-16-11-14(7-8-15(13)16)25-12(2)19(24)20-9-4-6-17(21)22/h7-8,10-12H,3-6,9H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
BYRZUFLAIAGTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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